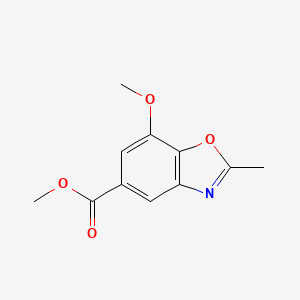

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Description

BenchChem offers high-quality Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-12-8-4-7(11(13)15-3)5-9(14-2)10(8)16-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVIYBOHETWCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Preamble: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and development, the precise structural characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, technical walkthrough of the multifaceted analytical process required to definitively elucidate the structure of a complex heterocyclic molecule: methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

This document is not a rigid protocol but rather a dynamic framework that mirrors the thought process of an analytical scientist. We will delve into the "why" behind each experimental choice, demonstrating how a cascade of spectroscopic evidence, when critically evaluated, converges to provide an unassailable structural proof. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each analytical step is part of a self-validating system.

The Target Molecule: A Benzoxazole Derivative of Pharmaceutical Interest

Benzoxazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities.[1] Our target molecule, methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, presents a unique substitution pattern that requires a meticulous and integrated analytical strategy for its complete structural assignment.

Caption: Structure of methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate with atom numbering.

I. High-Resolution Mass Spectrometry (HRMS): The First Glimpse

Rationale: The initial step in any structure elucidation is to determine the elemental composition of the molecule. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.

Predicted HRMS Data:

-

Molecular Formula: C₁₂H₁₁NO₄

-

Calculated Monoisotopic Mass: 233.0688

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Observed Ion: [M+H]⁺

-

Predicted m/z: 234.0761

Interpretation: The observation of a protonated molecular ion at m/z 234.0761 in the positive ESI mode would strongly suggest a molecular weight of 233.0688 for the neutral molecule. This, in turn, corresponds to the elemental composition of C₁₂H₁₁NO₄. This molecular formula provides the degree of unsaturation (double bond equivalents), which in this case is 8, offering the first clue to the presence of aromatic and heterocyclic rings.

Proposed Fragmentation Pathway: A plausible fragmentation pattern for the [M+H]⁺ ion would involve the initial loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

Caption: Key predicted HMBC correlations for structure elucidation.

IV. Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized protocols that serve as a starting point for the analysis of novel benzoxazole derivatives.

A. NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

-

-

Data Acquisition:

-

Record all NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs, optimizing acquisition and processing parameters as needed for the specific sample.

-

B. High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

-

Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data.

-

V. Conclusion: A Convergence of Evidence

The structural elucidation of methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a testament to the power of a multi-faceted analytical approach. By systematically acquiring and interpreting data from HRMS, IR, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The logical progression from molecular formula to functional groups to the final connectivity map, as outlined in this guide, provides a robust framework for the structural characterization of novel chemical entities in a scientifically rigorous and defensible manner. This meticulous process is not merely an academic exercise but a critical component of ensuring the safety and efficacy of potential new medicines.

VI. References

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2023.

-

Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. BenchChem, 2025. [1]3. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-Portal.org, 2017.

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 2019.

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 2021.

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2021.

-

A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Engineered Science, 2023.

-

Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 2014.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Physical and chemical properties of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of organic and medicinal chemistry. The guide covers the compound's structure, physicochemical characteristics, a proposed synthetic pathway, and expected spectroscopic data for structural elucidation. Furthermore, it delves into the chemical reactivity of the benzoxazole core, offering insights into its potential for further functionalization in the design of novel therapeutic agents.

Introduction and Molecular Overview

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, with the CAS Number 1197944-26-5, is a member of the benzoxazole family of heterocyclic compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules with activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The subject molecule's structure, featuring a methoxy group, a methyl group, and a methyl ester, presents multiple points for potential modification, making it an attractive building block in synthetic and medicinal chemistry endeavors.

The aromatic and heterocyclic nature of the benzoxazole ring system imparts relative stability, while also providing reactive sites for functionalization[2]. The substituents on the benzene ring, particularly the electron-donating methoxy group and the electron-withdrawing carboxylate, are expected to influence the molecule's electronic properties and reactivity.

Caption: Chemical structure of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

Physicochemical Properties

Precise experimental data for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is not extensively published. The following table summarizes the known information for the target compound and includes data from closely related analogs to provide an estimated profile.

| Property | Value / Expected Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | Sigma-Aldrich |

| Molecular Weight | 221.21 g/mol | Sigma-Aldrich |

| CAS Number | 1197944-26-5 | Sigma-Aldrich |

| Physical Form | Solid, Crystalline Powder | Sigma-Aldrich, Thermo Scientific Chemicals[3] |

| Color | White | Thermo Scientific Chemicals[3] |

| Melting Point | Estimated: 115-125 °C | Based on analogs* |

| Boiling Point | Not determined | - |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | General property of benzoxazoles[2] |

| Purity | 97% | Sigma-Aldrich |

*The melting point of the closely related "Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate" is reported as 119-121 °C.

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route involves the cyclocondensation of methyl 3-amino-4-hydroxy-5-methoxybenzoate with acetic anhydride.

Caption: Proposed synthetic workflow for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate.

Experimental Protocol

The following is a generalized, yet detailed, protocol based on established methods for benzoxazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-amino-4-hydroxy-5-methoxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Acylation: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. The crude product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate[5].

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar benzoxazole derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the methoxy group. The aromatic protons on the benzoxazole ring typically appear in the downfield region (δ 7.0-8.5 ppm)[6]. The methyl group at the C-2 position is anticipated to be a singlet around δ 2.5-2.6 ppm[6]. The methoxy protons and the methyl ester protons will also appear as sharp singlets, likely in the range of δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the ester is expected to resonate in the downfield region (δ 165-175 ppm). The aromatic and heterocyclic carbons will appear in the δ 110-160 ppm range[7]. The methyl and methoxy carbons will be found in the upfield region of the spectrum.

Caption: Standard experimental workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is expected to exhibit characteristic absorption bands:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=N stretch (oxazole ring): An absorption in the region of 1650-1680 cm⁻¹[1].

-

C=C stretch (aromatic ring): Multiple absorptions in the 1450-1600 cm⁻¹ range[1].

-

C-O stretch (ester and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 221. The fragmentation pattern may involve the loss of the methyl ester group or other characteristic fragments of the benzoxazole core[8].

Chemical Reactivity and Potential for Derivatization

The benzoxazole ring system is generally stable, but it can undergo various chemical transformations, offering opportunities for creating a library of derivatives for drug discovery.

-

Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing methoxy and carboxylate groups.

-

Modification of the Ester Group: The methyl ester provides a handle for a variety of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

-

Reactions at the 2-Methyl Group: The methyl group at the C-2 position can potentially be functionalized, for example, through radical halogenation, although this might require harsh conditions.

-

N-Alkylation/N-Arylation: The nitrogen atom in the oxazole ring is weakly basic and generally not prone to alkylation under standard conditions[9].

Safety and Handling

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its known and expected physicochemical properties, a plausible synthetic route, and the spectroscopic data necessary for its characterization. The reactivity of the benzoxazole core and its substituents offers numerous avenues for the synthesis of novel derivatives with potential therapeutic applications.

References

-

MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles | Request PDF. Retrieved from [Link]

-

International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

ProQuest. (n.d.). THE PREPARATIONS AND REACTIONS OF SOME BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

ACS Publications. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis | Analytical Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-phenyl- - the NIST WebBook. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate | C6H5COOCH3 | CID 7150. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. THE PREPARATIONS AND REACTIONS OF SOME BENZOXAZOLE DERIVATIVES - ProQuest [proquest.com]

Biological activity of benzoxazole derivatives in medicinal chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of benzoxazole derivatives, with a focus on their applications in modern drug discovery. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents based on the versatile benzoxazole framework.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1][2] This unique structural arrangement confers upon it a set of physicochemical properties that make it an attractive starting point for the development of bioactive molecules.[3][4] Its planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrophobic benzene ring allow for diverse interactions with biological macromolecules.[3] Notably, the benzoxazole ring system is considered a bioisostere of naturally occurring purine bases like adenine and guanine, which may facilitate its interaction with key biological targets such as enzymes and receptors.[5][6]

The therapeutic potential of benzoxazole derivatives is vast, with compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[7] This guide will systematically explore these key biological activities, providing a detailed understanding of their underlying mechanisms and the structural features that govern their potency and selectivity.

Anticancer Activity of Benzoxazole Derivatives

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and benzoxazole derivatives have shown significant promise in this arena. Their cytotoxic effects are often mediated through the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Benzoxazole-based compounds exert their anticancer effects through a variety of mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many benzoxazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical regulators of cell growth and differentiation. Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Benzoxazole derivatives can act as EGFR inhibitors, disrupting downstream signaling pathways.

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2): By inhibiting VEGFR-2, benzoxazole compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby hindering tumor growth and metastasis.[8][9]

-

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.

-

mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. Some benzoxazole derivatives have been found to suppress the mTOR/p70S6K signaling pathway, inducing cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Benzoxazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. Key SAR observations include:

-

Substitution at the 2-position: The introduction of various aryl or heterocyclic moieties at the 2-position has been a successful strategy for developing potent anticancer agents. The nature of this substituent can significantly influence the compound's interaction with the target enzyme's active site.

-

Substitution at the 5- and 6-positions: Modifications at these positions can impact the compound's solubility, metabolic stability, and overall pharmacokinetic profile. Electron-withdrawing or electron-donating groups at these positions can modulate the electronic properties of the benzoxazole ring system, influencing its binding affinity to target proteins.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| BZ-1 | MCF-7 (Breast) | 12 | mTOR Inhibition | [5] |

| BZ-2 | HepG2 (Liver) | 17.9 | Not Specified | [5] |

| BZ-3 | HCT116 (Colon) | 24.5 | Not Specified | [7] |

| BZ-4 | A549 (Lung) | >25 | Pyrazole derivative | [5] |

| BZ-5 | HeLa (Cervical) | 6.7 | Imidazolinone derivative | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Benzoxazole Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research.

Mechanisms of Antimicrobial Action

The antimicrobial activity of benzoxazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. A key mechanism is the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The structural similarity of the benzoxazole scaffold to purine bases is thought to facilitate its binding to the active sites of these enzymes.[6]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is influenced by the substituents on the core structure. Important SAR findings include:

-

2-Position Substituents: The nature of the group at the 2-position is critical. Aromatic and heterocyclic rings, particularly those with electron-withdrawing groups, have been shown to enhance antibacterial activity.

-

5-Position Substituents: The introduction of halogen atoms or other lipophilic groups at the 5-position can increase the antimicrobial potency, likely by improving the compound's ability to penetrate the bacterial cell wall.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BZ-6 | Staphylococcus aureus | 1.56 | [7] |

| BZ-7 | Bacillus subtilis | 0.78 | [7] |

| BZ-8 | Escherichia coli | 6.25 | [7] |

| BZ-9 | Pseudomonas aeruginosa | 12.5 | [7] |

| BZ-10 | Candida albicans | 3.12 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: Prepare a two-fold serial dilution of the benzoxazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Benzoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Benzoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzoxazole derivatives are mainly attributed to their ability to inhibit the following enzymes:

-

Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Many benzoxazole derivatives act as selective or non-selective COX inhibitors.[10][11][12]

-

Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.[13][14][15] Some benzoxazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX).[15]

-

Modulation of Inflammatory Signaling Pathways: Benzoxazole derivatives can also exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1][16] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of benzoxazole derivatives is influenced by their substitution pattern. Key SAR insights include:

-

2-Aryl Substitution: The presence of an aryl group at the 2-position is a common feature of many anti-inflammatory benzoxazoles. The nature and substitution pattern of this aryl ring can significantly impact COX/LOX inhibitory activity and selectivity.

-

5-Position Modifications: Substitution at the 5-position with groups like halogens or small alkyl chains can enhance anti-inflammatory potency.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the benzoxazole derivative orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.

Antiviral Activity of Benzoxazole Derivatives

The search for novel antiviral agents is of paramount importance, particularly with the emergence of new and drug-resistant viral strains. Benzoxazole derivatives have shown promise as antiviral agents against a range of viruses, including influenza and human immunodeficiency virus (HIV).[17][19]

Mechanisms of Antiviral Action

The antiviral mechanisms of benzoxazole derivatives are diverse and often target specific viral proteins or processes essential for viral replication. Some of the reported mechanisms include:

-

Inhibition of Viral Entry: Some benzoxazole derivatives can interfere with the binding of the virus to host cell receptors, thereby preventing viral entry.

-

Inhibition of Viral Enzymes: Key viral enzymes, such as reverse transcriptase in HIV and RNA polymerase in influenza virus, are potential targets for benzoxazole-based inhibitors.[20]

-

Disruption of Viral Assembly: Some compounds may interfere with the assembly of new viral particles, preventing the release of infectious virions.

Structure-Activity Relationship (SAR) for Antiviral Activity

The SAR for antiviral benzoxazoles is still an active area of research, but some general trends have been observed:

-

Substituents on the Benzene Ring: The electronic and steric properties of substituents on the benzene ring can influence the compound's interaction with viral targets.

-

2-Position Modifications: The group at the 2-position plays a crucial role in determining the antiviral spectrum and potency.

Conclusion and Future Perspectives

The benzoxazole scaffold has proven to be a remarkably versatile and fruitful source of new drug candidates with a wide array of biological activities. The ability to readily synthesize a diverse library of derivatives allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Future research in this field will likely focus on:

-

Elucidation of Novel Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by benzoxazole derivatives will provide a deeper understanding of their therapeutic effects.

-

Development of More Selective Inhibitors: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes will be crucial for minimizing off-target effects and improving the safety profile of these compounds.

-

Application in Combination Therapies: Exploring the synergistic effects of benzoxazole derivatives with existing drugs could lead to more effective treatment strategies for complex diseases like cancer and infectious diseases.

The continued exploration of the chemical space around the benzoxazole nucleus holds great promise for the discovery of the next generation of therapeutic agents to address unmet medical needs.

References

- Angajala, G., & Subashini, R. (2020). Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives as potent anti-inflammatory agents. Journal of the Iranian Chemical Society, 17(5), 1145–1158.

- Anonymous. (n.d.). Cyclooxygenase (COX)

- Anonymous. (2018). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research.

- Anonymous. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.

- Anonymous. (2020). Benzothiazoles as potential antiviral agents. PMC - PubMed Central.

- Anonymous. (2023).

- Anonymous. (n.d.). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents.

- Anonymous. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research.

- Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.

- Anonymous. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm (RSC Publishing).

- Anonymous. (2023).

- Anonymous. (2025).

- Anonymous. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.

- Anonymous. (2018).

- Anonymous. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.

- Anonymous. (n.d.). Structure activity relationship of the synthesized compounds.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Structural and Functional Basis of Cyclooxygenase Inhibition.

- Anonymous. (n.d.). Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy.

- Anonymous. (n.d.). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH.

- Anonymous. (n.d.). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. PubMed.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Benzoxazole. Wikipedia.

- Anonymous. (n.d.). 2-(2-Arylphenyl)

- Anonymous. (n.d.). Benzoxazole Derivatives as Dual p38α Mitogen‐Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy.

- Anonymous. (2022). Synthesis of Benzoxazoles. ChemicalBook.

- Anonymous. (n.d.). COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.

- Anonymous. (n.d.). CAS 273-53-0: Benzoxazole. CymitQuimica.

- Anonymous. (n.d.).

- Anonymous. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- Anonymous. (2018).

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Bentham Science Publisher.

Sources

- 1. Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 4. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Preliminary In Vitro Bioactivity Screening of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Foreword: The Benzoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity. The benzoxazole ring system is one such "privileged structure."[1] This heterocyclic moiety is a core component in a multitude of natural and synthetic compounds exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The inherent bioactivity of the benzoxazole core makes any novel derivative, such as Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, a compelling candidate for systematic biological evaluation.

This guide provides a comprehensive, scientifically-grounded framework for conducting the crucial first-pass in vitro screening of this novel compound. Our objective is not merely to present protocols but to instill a logical, causality-driven approach to preliminary drug discovery, ensuring that each experimental step is part of a self-validating system designed to efficiently identify potential therapeutic promise.

Compound Profile and Synthesis Overview

Chemical Identity: Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Before any biological assessment, the unequivocal confirmation of the compound's identity and purity is paramount. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis are required to validate the structure and ensure a purity of >95%, as impurities can confound biological data.[5][6][7]

A common and effective method for synthesizing 2-methyl-1,3-benzoxazole derivatives involves the condensation of an appropriately substituted o-aminophenol with acetic anhydride or a similar acetylating agent, followed by cyclization. For the title compound, a plausible route begins with a substituted 2-amino-4-hydroxy-5-methoxybenzoic acid derivative, which undergoes cyclization to form the benzoxazole core.

A Strategic Framework for Preliminary Screening

The initial screening phase is designed to be a broad, yet efficient, survey of the compound's potential bioactivity across the most probable therapeutic areas suggested by its core structure. Our strategy is a tiered approach focusing on three key domains: oncology, microbiology, and inflammation. This allows for the rapid identification of a "hit"—a reproducible, concentration-dependent biological response—which can then justify more intensive, mechanism-focused investigations.

The overall logic of this multi-pronged screening approach is depicted below.

Caption: High-level workflow for the preliminary in vitro bioactivity screening.

Tier 1: Anticancer Activity Assessment

Rationale for Cytotoxicity Screening

The foundational characteristic of a potential anticancer agent is its ability to inhibit the proliferation of, or induce death in, cancer cells.[3][8] Therefore, the primary objective of this tier is to determine if the test compound exhibits cytotoxic or cytostatic effects against a panel of representative human cancer cell lines. The MTT assay is a robust, colorimetric method widely used for this purpose.[9]

The Principle of the MTT Assay

The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenase enzymes. In living cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[10] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.

Caption: Principle of the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver[2]) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (final concentrations ranging from 0.1 to 100 µM).

-

Controls (Self-Validation):

-

Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the test compound (e.g., <0.5%). This establishes the 100% viability baseline.

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) at various concentrations.

-

Blank Control: Include wells with medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently pipette to dissolve the purple formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

| Concentration (µM) | Absorbance (570 nm) | Corrected Absorbance (Sample - Blank) | % Viability [(Corrected Abs / Vehicle Abs) * 100] |

| Vehicle (0) | 100 | ||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 | |||

| 10.0 | |||

| 50.0 | |||

| 100.0 |

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tier 2: Antimicrobial Activity Assessment

Rationale for Antimicrobial Screening

The benzoxazole scaffold is present in numerous compounds with potent antibacterial and antifungal activity.[2][11] Therefore, a primary screen to determine the compound's ability to inhibit bacterial growth is a logical and essential step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.[12][13]

Detailed Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][11][14]

-

Inoculum Preparation: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

-

Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls (Self-Validation):

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for broad-spectrum, Vancomycin for Gram-positive).

-

Growth Control: Wells with bacteria and broth only (no compound).

-

Sterility Control: Wells with broth only (no bacteria or compound).

-

Vehicle Control: Wells with bacteria and the highest concentration of DMSO used.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][15]

Data Presentation

| Bacterial Strain | Gram Stain | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus | Positive | ||

| B. subtilis | Positive | ||

| E. coli | Negative | ||

| P. aeruginosa | Negative |

Next Steps: Hypothetical Mechanism of Action (MoA)

A positive "hit" (a low MIC value) warrants further investigation into the mechanism of action. One common target for antibacterial agents is DNA gyrase, an essential bacterial enzyme not present in higher eukaryotes.[16] An in vitro DNA gyrase supercoiling assay can serve as an excellent follow-up test. This assay measures the compound's ability to inhibit the enzyme from converting relaxed plasmid DNA into its supercoiled form, a process visualized by agarose gel electrophoresis.[17]

Caption: Workflow from MIC hit to a target-based mechanism of action assay.

Tier 3: Anti-inflammatory Activity Assessment

Rationale for Anti-inflammatory Screening

Chronic inflammation underlies numerous diseases, and many benzoxazole derivatives have demonstrated anti-inflammatory properties.[18][19] We propose a two-pronged approach to screen for anti-inflammatory potential: (1) assessing the inhibition of a key inflammatory mediator, Nitric Oxide (NO), and (2) evaluating the inhibition of a critical pro-inflammatory enzyme, Cyclooxygenase-2 (COX-2).

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages

This assay measures the compound's ability to suppress the production of NO, a key pro-inflammatory molecule, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).[20][21]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[20]

-

Controls (Self-Validation):

-

Negative Control: Untreated, unstimulated cells.

-

Positive Control: Cells treated with LPS only.

-

Inhibitor Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) plus LPS.

-

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay:

-

Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

-

Incubate for 10-15 minutes at room temperature.

-

Measure absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, a stable indicator of NO production.

-

-

Parallel Cytotoxicity Test: It is critical to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that any observed decrease in NO is not simply due to compound-induced cell death.

Protocol: COX-2 Inhibition Assay

Commercially available COX-2 inhibitor screening kits provide a standardized and efficient method to directly measure the compound's effect on this key enzyme.[22][23][24]

-

Principle: These assays, often fluorometric or ELISA-based, use purified human recombinant COX-2.[23][24] They measure the conversion of arachidonic acid to prostaglandin H2 (PGH2) or a subsequent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent or colorimetric signal.[23][25]

-

Procedure: Follow the manufacturer's protocol precisely. This typically involves incubating the COX-2 enzyme with the test compound before adding the substrate (arachidonic acid) and probe.

-

Controls (Self-Validation): The kits include a known selective COX-2 inhibitor, such as Celecoxib, as a positive control.

Data Presentation

| Assay | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| NO Production | 0.1 - 100 | ||

| COX-2 Activity | 0.1 - 100 |

Conclusion and Path Forward

This technical guide outlines a rigorous, multi-tiered strategy for the preliminary in vitro screening of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate. By systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising biological activities. A "hit" from this primary screen—characterized by a potent and dose-dependent effect in any of these assays—provides the necessary justification for advancing the compound to the next stage of the drug discovery pipeline, which includes secondary screening, selectivity profiling, and detailed mechanism of action studies.

References

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2020). MDPI. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Cureus. [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). ResearchGate. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]

-

Biological activities of benzoxazole and its derivatives. (2022). ResearchGate. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Center for Biotechnology Information. [Link]

-

synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2021). ResearchGate. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

-

Lipopolysaccharide (LPS)-induced nitric oxide (NO) production and nitric oxide synthase (iNOS) expression are inhibited by Ardisia tinctoria (AT) extract in RAW 264.7 cells. (2015). ResearchGate. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2009). PubMed. [Link]

-

E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2018). National Center for Biotechnology Information. [Link]

-

Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2001). Oxford Academic. [Link]

-

Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences. [Link]

-

Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2026). ACS Publications. [Link]

-

General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate. [Link]

-

A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides - PMC. (2025). National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. (2025). ResearchGate. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajphs.com [ajphs.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. topogen.com [topogen.com]

- 18. journalajrb.com [journalajrb.com]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. caymanchem.com [caymanchem.com]

- 25. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]

The Benzoxazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The benzoxazole nucleus, an elegant fusion of a benzene ring and an oxazole ring, stands as a quintessential "privileged structure" in medicinal chemistry. Its unique combination of aromaticity, structural rigidity, and versatile sites for functionalization has made it a cornerstone in the design of novel therapeutic agents.[1] This scaffold is not merely a synthetic curiosity; it is a recurring motif in a multitude of natural products and clinically successful drugs, demonstrating its inherent ability to interact favorably with biological targets.[2] As structural isosteres of naturally occurring nucleic bases like adenine and guanine, benzoxazole derivatives are adept at forming meaningful interactions with the biopolymers of living systems, a property that likely underpins their remarkably broad spectrum of pharmacological activities.[1][3] This guide provides a comprehensive exploration of the benzoxazole core, from its fundamental chemical properties and synthetic strategies to its extensive applications in medicinal chemistry, supported by detailed protocols, structure-activity relationship (SAR) analyses, and a review of its role in contemporary drug development.

The Benzoxazole Scaffold: A Profile of a Privileged Core

A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a fertile starting point for the development of a wide array of therapeutic agents. The benzoxazole core, with its chemical formula C₇H₅NO, perfectly embodies this concept.[4]

1.1. Physicochemical and Structural Properties

The benzoxazole molecule is a planar, aromatic organic compound with a molar mass of 119.12 g/mol .[4] Its aromaticity confers significant stability, yet the heterocyclic nature provides reactive sites that are crucial for synthetic modification and biological interactions.[4]

-

Reactivity: Electrophilic substitution reactions, such as nitration, predominantly occur at the C6-position of the benzene ring.[4] The C2 position of the oxazole ring is the most common site for introducing diverse substituents, which profoundly influences the molecule's pharmacological profile.

-

Bioisosterism: The arrangement of nitrogen and oxygen atoms within the fused ring system makes benzoxazole a bioisostere of purine nucleobases.[1] This structural mimicry is a key rationale for its ability to interact with enzymes and receptors that recognize nucleic acids, potentially explaining its efficacy as an antimicrobial and anticancer agent by inhibiting nucleic acid synthesis.[1][5]

Caption: The core structure of 1,3-benzoxazole with IUPAC numbering.

Synthetic Strategies: Building the Benzoxazole Core

The construction of the benzoxazole scaffold is a well-established field in organic synthesis, with the primary and most versatile method being the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acyl halides, esters, or aldehydes).

2.1. Foundational Synthetic Principle

The causality behind this synthetic approach is straightforward: the nucleophilic amino group of the o-aminophenol attacks the electrophilic carbonyl carbon of the second reactant. The resulting intermediate, an o-hydroxy amide or a related species, then undergoes an intramolecular dehydration and cyclization reaction to form the stable, aromatic benzoxazole ring. The choice of coupling reagent and cyclizing agent is critical for reaction efficiency and substrate scope.

Caption: Generalized workflow for the synthesis of 2-substituted benzoxazoles.

2.2. Protocol: Polyphosphoric Acid (PPA) Mediated Synthesis

This protocol describes a robust and widely used method for synthesizing 2-substituted benzoxazoles. PPA serves as both the solvent and the dehydrating/cyclizing agent, making it highly effective for driving the reaction to completion.

Objective: To synthesize 2-phenylbenzoxazole from o-aminophenol and benzoic acid.

Materials:

-

o-Aminophenol (1.0 eq)

-

Benzoic Acid (1.0 eq)

-

Polyphosphoric Acid (PPA)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Ice bath

-

Filtration apparatus

Step-by-Step Methodology:

-

Reactant Charging: In a clean, dry round-bottom flask, combine o-aminophenol and benzoic acid.

-

Addition of PPA: Add a sufficient quantity of polyphosphoric acid to the flask to create a stirrable paste. [Expertise Insight: PPA's high viscosity requires it to be added at room temperature before heating to ensure homogenous mixing of reactants.]

-

Reaction Heating: Heat the reaction mixture to 150-180°C under a nitrogen atmosphere with vigorous stirring.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC). [Trustworthiness: The reaction is self-validating as the formation of the highly conjugated benzoxazole product can often be observed by a color change and is easily tracked via TLC against the starting materials.]

-

Work-up - Quenching: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly add 10% NaHCO₃ solution to the acidic aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes any residual acid.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenylbenzoxazole.

2.3. Modern Synthetic Alternatives

While the PPA method is reliable, modern synthetic chemistry offers greener and more efficient alternatives:

-

Samarium Triflate Catalysis: A simple and efficient method uses samarium triflate as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium.[6]

-

One-Pot Procedures: A sequential one-pot synthesis from aryl bromides involves an initial aminocarbonylation with 2-aminophenols followed by an acid-mediated ring closure.[6]

-

Copper-Catalyzed Cyclization: Inexpensive copper chloride (CuCl) can catalyze the tandem cyclization of 2-halophenols with amidines, offering a ligand-free approach.[7]

The Pharmacological Versatility of Benzoxazoles

The benzoxazole core is a prolific scaffold that has yielded compounds with a vast range of biological activities.[4][8] The substitution pattern, particularly at the C2 and C5 positions, is a critical determinant of the resulting pharmacological action.[1]

Caption: Key Structure-Activity Relationship (SAR) insights for the benzoxazole core.

3.1. Anticancer Activity

The failure of many existing chemotherapeutics and the rise of resistance underscore the urgent need for novel anticancer agents.[9] Benzoxazole derivatives have emerged as promising candidates.

-

Mechanism: Many benzoxazole-based anticancer agents function as inhibitors of key cellular processes, including cell proliferation and signaling pathways.

-

Examples: A series of synthesized benzoxazole derivatives were tested against the human colorectal carcinoma (HCT116) cell line. Compound 6 from this series exhibited a potent IC₅₀ value of 24.5 µM, which was superior to the standard drug 5-fluorouracil (IC₅₀ = 29.2 µM).[9] This demonstrates the scaffold's potential in developing effective chemotherapeutic agents.

3.2. Antimicrobial Activity

With the global threat of multi-drug resistant infections, new antimicrobial agents are critically needed.[9] Benzoxazoles have shown broad-spectrum activity against various pathogens.

-

Mechanism: Their structural similarity to purine bases suggests they may interfere with microbial DNA or RNA synthesis.[1][5]

-

Antibacterial Profile: In one study, several derivatives showed excellent activity. For example, Compound 10 was highly effective against Bacillus subtilis (MIC = 1.14 × 10⁻³ µM), and Compound 24 was active against Escherichia coli (MIC = 1.40 × 10⁻³ µM).[9]

-

Antifungal Profile: The same study found that Compound 1 was the most effective against Candida albicans (MIC = 0.34 × 10⁻³ µM) and Compound 19 was potent against Aspergillus niger (MIC = 2.40 × 10⁻³ µM).[9] These activities were often comparable or superior to standard drugs like ofloxacin and fluconazole.[9]

3.3. Anti-inflammatory Activity

The benzoxazole core is present in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism: The anti-inflammatory effects of many 2-oxo-3H-benzoxazole derivatives are attributed to the inhibition of prostaglandin synthesis.[3]

-

Examples: Marketed drugs like Flunoxaprofen and Benoxaprofen are classic examples of benzoxazole-containing NSAIDs.[9] Research has shown that substitutions at the 3 and 6 positions of the 2-oxo-3H-benzoxazole nucleus are particularly favorable for potent analgesic and anti-inflammatory activity with reduced gastric toxicity.[3]

3.4. Other Therapeutic Areas

The versatility of the benzoxazole scaffold extends to numerous other therapeutic applications, including:

-

Antiviral: Certain fluorine-containing derivatives have been screened for activity against HIV-1.[10]

-

Anthelmintic: 5-nitro-1,3-benzoxazole derivatives have demonstrated strong anthelmintic effects, with molecular docking studies suggesting the inhibition of the parasite's β-tubulin target protein as the primary mechanism.[4]

-

Antihyperglycemic: Benzoxazole-thiazolidinedione hybrids have been synthesized and investigated for their α-amyloglucosidase inhibitory action, showing potential in managing hyperglycemia.[3][4]

Table 1: Selected Benzoxazole Derivatives and Their Biological Activities

| Compound Class | Key Substitutions | Biological Activity | Target/Organism | Potency (MIC/IC₅₀) | Reference |

| Substituted Benzoxazole | C2: Phenyl, C5: Thio-acetamide | Anticancer | HCT116 Cell Line | IC₅₀ = 24.5 µM | [9] |

| Substituted Benzoxazole | C2: Phenyl, C5: Thio-acetamide | Antibacterial | Bacillus subtilis | MIC = 1.14 × 10⁻³ µM | [9] |

| Substituted Benzoxazole | C2: Phenyl, C5: Thio-acetamide | Antibacterial | Escherichia coli | MIC = 1.40 × 10⁻³ µM | [9] |

| Substituted Benzoxazole | C2: Phenyl, C5: Thio-acetamide | Antifungal | Candida albicans | MIC = 0.34 × 10⁻³ µM | [9] |

| 5-Nitro Benzoxazole | C2: Various, C5: NO₂ | Anthelmintic | Parasites | Strong Activity | [4] |

| Benzoxazole-Thiazolidinedione | C2: Thiazolidinedione linker | Antihyperglycemic | α-amyloglucosidase | IC₅₀ = 0.24 - 0.94 µM | [4] |

Clinical Significance: Benzoxazoles on the Market

The theoretical promise of the benzoxazole scaffold is validated by its presence in several commercially available drugs, confirming its "drug-like" properties and acceptance by biological systems.

-

Chlorzoxazone: A centrally acting muscle relaxant used to treat muscle spasms and the resulting pain.[5][9]

-

Flunoxaprofen/Benoxaprofen: Nonsteroidal anti-inflammatory drugs (NSAIDs) used for their analgesic and anti-inflammatory properties.[9]

-

Calcimycin (A23187): An antibiotic that acts as an ionophore, used primarily in research to increase intracellular calcium levels.[5][9]

-

Tafamidis: A drug used to treat transthyretin-related amyloidosis, which stabilizes the transthyretin protein.[11]

The existence of these drugs, coupled with the many benzoxazole derivatives currently in clinical and preclinical development, solidifies the scaffold's status as a truly privileged and enduring structure in drug discovery.[2]

Conclusion and Future Outlook

The benzoxazole core continues to be a source of immense interest and potential in medicinal chemistry. Its synthetic accessibility, physicochemical stability, and proven ability to interact with a wide range of biological targets ensure its relevance for years to come. Future research will undoubtedly focus on leveraging computational modeling and novel synthetic methodologies to design next-generation benzoxazole derivatives with enhanced potency, greater selectivity, and improved pharmacokinetic profiles. The journey of this remarkable scaffold is far from over; it remains a beacon for the discovery of new medicines to combat a wide spectrum of human diseases.

References

-

Benzoxazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Benzoxazole derivatives: Significance and symbolism . (2024, December 13). ScienceDirect. Retrieved January 28, 2026, from [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Benzoxazole as Anticancer Agent: A Review . (2021, June 30). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

-

Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives . (n.d.). SlideShare. Retrieved January 28, 2026, from [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities . (2025, January 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 28, 2026, from [Link]

-

Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation - PMC . (2018, August 12). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies . (2022, July 6). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives . (2022, December). International Journal of Research and Review. Retrieved January 28, 2026, from [Link]

-

Benzoxazole: The molecule of diverse biological activities . (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents . (2024, October 21). PubMed. Retrieved January 28, 2026, from [Link]

-

Benzoxazoles – Knowledge and References . (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

-

Benzoxazoles - World Journal of Pharmaceutical Sciences . (2018, September 30). World Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

-

Marketed drugs containing benzoxazole | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Benzoxazole - Wikipedia . (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. wjpsonline.com [wjpsonline.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Benzoxazole - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis protocol for Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

An Application Note and Protocol for the Synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research

Abstract